molecular formula C7H11Cl B12088622 Norbornane, 2-chloro- CAS No. 29342-53-8

Norbornane, 2-chloro-

Cat. No.: B12088622
CAS No.: 29342-53-8
M. Wt: 130.61 g/mol
InChI Key: PJWBUKHIZPKRJF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Norbornane, 2-chloro- can be synthesized through several methods. One common method involves the chlorination of norbornane. This reaction typically occurs under conditions that favor the substitution of a hydrogen atom with a chlorine atom. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and solvent, can be optimized to achieve the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of norbornane, 2-chloro- may involve large-scale chlorination processes. These processes are designed to maximize efficiency and minimize costs. Industrial production methods often utilize continuous flow reactors and advanced separation techniques to isolate and purify the product. The use of automated systems and process control technologies ensures consistent product quality and safety .

Chemical Reactions Analysis

Types of Reactions

Norbornane, 2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used. These reactions often require acidic or basic conditions and elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted norbornane derivatives, while oxidation reactions can produce norbornane ketones or alcohols .

Scientific Research Applications

Norbornane, 2-chloro- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of norbornane derivatives.

    Industry: Norbornane, 2-chloro- is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of norbornane, 2-chloro- involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Norbornane, 2-chloro- can be compared with other similar compounds, such as:

    Norbornane: The parent compound, which lacks the chlorine substituent. Norbornane is less reactive and has different chemical properties compared to norbornane, 2-chloro-.

    Norbornene: A related compound with a double bond in the bicyclic ring system. Norbornene is more reactive due to the presence of the double bond.

    Norbornadiene: Another related compound with two double bonds in the bicyclic ring system. Norbornadiene is even more reactive and has different chemical behavior compared to norbornane, 2-chloro-.

The uniqueness of norbornane, 2-chloro- lies in its specific substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

2-chlorobicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWBUKHIZPKRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871362
Record name bicyclo[2.2.1]heptane, 2-chloro-
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Molecular Weight

130.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29342-53-8, 765-91-3
Record name 2-Chloronorbornane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29342-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bicyclo(2.2.1)heptane, 2-chloro-, exo-
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Record name Norbornane, 2-chloro-
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Record name exo-2-Chloronorborane
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Record name bicyclo[2.2.1]heptane, 2-chloro-
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Record name exo-2-Chloronorbornane
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